molecular formula C25H32BrN3O3S B12470875 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

Cat. No.: B12470875
M. Wt: 534.5 g/mol
InChI Key: SWYQLRLWXRAQJA-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Introduction of the Oxoethyl Group:

    Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with cyclohexylamine and a sulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating receptor binding and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets:

    Receptor Binding: The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity.

    Enzyme Inhibition: The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide stands out due to its unique combination of a piperazine ring, a benzyl group, and a sulfonamide moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H32BrN3O3S

Molecular Weight

534.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C25H32BrN3O3S/c26-22-11-13-24(14-12-22)33(31,32)29(23-9-5-2-6-10-23)20-25(30)28-17-15-27(16-18-28)19-21-7-3-1-4-8-21/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-20H2

InChI Key

SWYQLRLWXRAQJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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